molecular formula C12H17Cl2F3N2 B1442159 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride CAS No. 869747-17-1

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Cat. No. B1442159
CAS RN: 869747-17-1
M. Wt: 317.17 g/mol
InChI Key: MGDNYEFLTIANFK-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride (1-TFB-PY-DHC) is a novel compound that has gained attention in the scientific community due to its potential applications in both medicinal and laboratory research. This compound is a derivative of pyrrolidin-3-yl-amine, a compound that is known for its ability to interact with various biological systems and molecules. 1-TFB-PY-DHC is a fluorinated derivative of pyrrolidin-3-yl-amine, and its unique structure has led to its use in various laboratory experiments and research applications.

Scientific Research Applications

Stereoselectivity and Binding Affinity

  • The stereoselectivity and binding affinity of related compounds have been studied, revealing that specific enantiomers demonstrate higher potency due to their molecular structure. This indicates potential for tailored therapeutic applications where stereoselectivity is key (Tamazawa et al., 1986).

Metabolic Pathway Elucidation

  • The metabolites of structurally related compounds have been identified, demonstrating the compound's metabolic pathways in humans. This knowledge is crucial for understanding the compound's behavior in biological systems and for developing therapeutic agents with predictable metabolic profiles (Gong et al., 2010).

Cycloaddition Reactions

  • Studies have explored the cycloaddition reactions of related compounds, which are essential for synthesizing complex molecules. This has applications in developing new materials and pharmaceuticals (Yamazaki et al., 2016).

Molecular Docking and In Vitro Screening

  • Novel compounds related to this chemical have been synthesized and subjected to molecular docking and in vitro screening to understand their potential as antimicrobial and antioxidant agents. Such studies are pivotal in drug discovery and development (Flefel et al., 2018).

Basicity Scale Establishment

  • The basicity scale of related compounds in specific solvents has been established, which is vital for understanding their chemical reactivity and designing reactions for synthesizing new molecules (Kaljurand et al., 2000).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-9(2-4-10)7-17-6-5-11(16)8-17;;/h1-4,11H,5-8,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNYEFLTIANFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697995
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride

CAS RN

869747-17-1
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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